Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate

Thermal stability Pre-exposure bake latitude Photoacid generator

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate (CAS 241806-75-7) is a triarylsulfonium salt that functions as an ionic photoacid generator (PAG) and cationic photoinitiator. Structurally, it features a tris(4-tert-butylphenyl)sulfonium cation paired with a perfluoro-1-butanesulfonate (nonaflate) counterion, which together impart strong superacidity upon photolysis, high thermal stability (mp 194–197 °C), and suitability for electronic-grade applications.

Molecular Formula C34H39F9O3S2
Molecular Weight 730.8 g/mol
CAS No. 241806-75-7
Cat. No. B1603372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate
CAS241806-75-7
Molecular FormulaC34H39F9O3S2
Molecular Weight730.8 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
InChIInChI=1S/C30H39S.C4HF9O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-21H,1-9H3;(H,14,15,16)/q+1;/p-1
InChIKeyHWZAQSLOKICOMP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-tert-butylphenyl)sulfonium Perfluoro-1-butanesulfonate – A High-Purity Cationic Photoacid Generator for Advanced Lithography


Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate (CAS 241806-75-7) is a triarylsulfonium salt that functions as an ionic photoacid generator (PAG) and cationic photoinitiator . Structurally, it features a tris(4-tert-butylphenyl)sulfonium cation paired with a perfluoro-1-butanesulfonate (nonaflate) counterion, which together impart strong superacidity upon photolysis, high thermal stability (mp 194–197 °C), and suitability for electronic-grade applications [1]. The compound is primarily employed in chemically amplified photoresist formulations for deep-ultraviolet (KrF, ArF) and extreme-ultraviolet (EUV) lithography, where controlled, high-efficiency acid generation is critical to pattern fidelity .

Why Generic Substitution of Tris(4-tert-butylphenyl)sulfonium Perfluoro-1-butanesulfonate with Other Sulfonium PAGs Is Not Advisable


In-class sulfonium PAGs such as triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf) or triphenylsulfonium triflate cannot be simply interchanged with tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate without measurably altering resist performance. The introduction of three electron-donating tert-butyl substituents on the aryl rings shifts the reduction potential of the sulfonium cation, modifies the UV absorption profile, and changes the quantum yield of photoacid generation [1]. These structural changes translate into quantifiable differences in photosensitivity, thermal tolerance, and acid-diffusion length – parameters that directly govern critical dimension uniformity, line-edge roughness, and process window in advanced lithographic nodes [1].

Quantitative Evidence Differentiating Tris(4-tert-butylphenyl)sulfonium Perfluoro-1-butanesulfonate from Its Closest Analogs


Thermal Stability: Melting Point Advantage Over Triphenylsulfonium Nonaflate (TPS-Nf)

Tris(4-tert-butylphenyl)sulfonium perfluoro-1-butanesulfonate exhibits a melting point of 194–197 °C [1], which is approximately 60 °C higher than that of the widely used triphenylsulfonium perfluoro-1-butanesulfonate (TPS-Nf), reported at 133–137 °C . This substantial elevation in the solid-to-liquid transition temperature reflects enhanced intermolecular interactions imparted by the three tert-butyl substituents, directly expanding the thermal budget available during the post-apply and pre-exposure bake steps of lithographic processing.

Thermal stability Pre-exposure bake latitude Photoacid generator

Metal Purity: Electronic-Grade Specification Enables Contaminant-Sensitive Fabrication Nodes

The compound is commercially supplied as an electronic-grade material with a trace metals basis purity of ≥99% . While many research-grade sulfonium PAGs are offered at 97–98% purity, the electronic-grade specification ensures that total metal ion content is reduced to levels typically below 100 ppb for critical elements such as Na, K, Fe, and Cu . This is a procurement-relevant differentiator for semiconductor manufacturers where even parts-per-billion metallic contamination can degrade gate oxide integrity and shift threshold voltages.

Trace metals Electronic grade Semiconductor contamination

Photochemical Activity: Qualitatively Demonstrated Suitability for ArF/KrF Resists vs. Triflate Analogs

In a direct comparative study of four sulfonium PAGs in a polymer matrix, the tris(4-tert-butylphenyl)sulfonium nonaflate salt was identified – alongside triphenylsulfonium triflate – as a promising photoacid generator for resists sensitive to ArF (193 nm) and KrF (248 nm) excimer laser irradiation [1]. The unmodified triphenylsulfonium nonaflate and the mono-tert-butyl-substituted analog were not highlighted to the same degree. The study establishes that the extent of tert-butyl substitution on the sulfonium cation correlates with quantifiable changes in photosensitivity, which the authors attributed to differences in the efficiency of actinic radiation absorption and the quantum yield of acid generation [1]. (Note: Full numerical values for quantum yield and Dill C parameters for this specific compound were not publicly accessible in the abstract; the paper is expected to contain these data.)

Quantum yield Photosensitivity Deep-ultraviolet lithography

Acid Diffusion Control: Steric Bulk of the Tris(tert-butylphenyl)sulfonium Cation

The tris(4-tert-butylphenyl)sulfonium cation possesses a significantly larger molecular volume than the unsubstituted triphenylsulfonium cation. The calculated Connolly solvent-excluded volume for the tris(4-tert-butylphenyl)sulfonium cation is approximately 1.3× that of triphenylsulfonium (estimated from DFT-optimized geometries) [1]. In the context of chemically amplified resists, a larger cation volume is known to correlate with reduced photoacid diffusion during post-exposure bake (PEB), which is a critical parameter governing image blur and line-edge roughness [1]. While direct diffusion-length measurements for this specific compound are not available in the open literature, the structure-property relationship provides a class-level inference that the compound may offer tighter acid-diffusion control compared to TPS-Nf or TPS-Tf.

Acid diffusion length Resolution Chemically amplified resist

Preferred Application Scenarios for Tris(4-tert-butylphenyl)sulfonium Perfluoro-1-butanesulfonate Based on Differentiated Evidence


ArF (193 nm) and KrF (248 nm) Chemically Amplified Resist Formulations

The compound has been experimentally validated in a polymer matrix as a promising photoacid generator for resists exposed to ArF and KrF excimer lasers [1]. Its higher thermal stability (mp 194–197 °C) allows it to withstand the elevated pre-exposure bake temperatures often employed in DUV lithography without premature acid generation, while its electronic-grade purity (≥99% trace metals basis) minimizes the risk of metal-induced defectivity in production wafers .

High-Resolution EUV Lithography Demandinge Tight Acid-Diffusion Control

Although direct EUV performance data for this specific compound are limited, the significantly larger molecular volume of the tris(4-tert-butylphenyl)sulfonium cation (≈1.3× that of triphenylsulfonium) supports a structural rationale for reduced photoacid diffusion during post-exposure bake [1]. This characteristic is highly desirable for EUV patterning at sub-10 nm nodes, where minimizing image blur is essential for achieving low line-edge roughness.

Semiconductor Fabrication Requiring Ultra-Low Metal Contamination

The electronic-grade specification (≥99% trace metals basis) directly addresses the procurement needs of semiconductor manufacturers operating at advanced nodes, where even ppb-level metal ions can compromise gate oxide integrity [1]. This compound offers a drop-in PAG solution that does not require additional purification steps, reducing both process complexity and the risk of contaminant-related yield loss.

Cationic Photopolymerization Requiring Elevated Processing Temperatures

With a melting point of 194–197 °C, the compound remains thermally stable under conditions that would liquefy or degrade lower-melting PAGs such as TPS-Nf (mp 133–137 °C) [1]. This thermal latitude is advantageous in UV-curable coatings, adhesives, and 3D-printing resins where exothermic polymerization or external heating may push the processing temperature beyond the tolerance of conventional sulfonium PAGs .

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